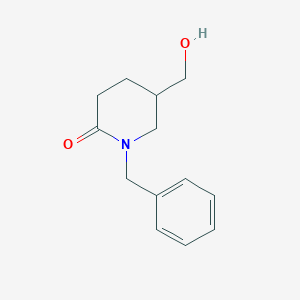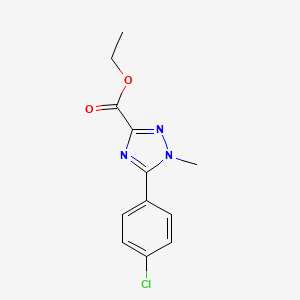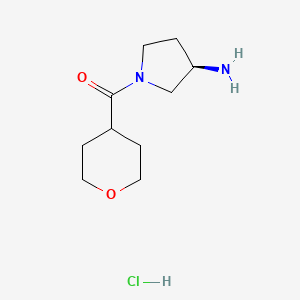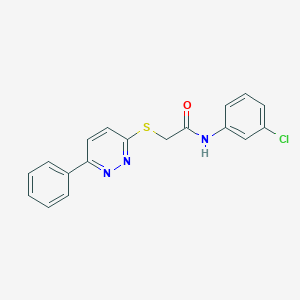![molecular formula C13H16N4S B2555808 5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034352-59-3](/img/structure/B2555808.png)
5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrrole ring and a triazole ring. These types of structures are often found in pharmaceuticals and other bioactive compounds .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen in the pyrrole and triazole rings can contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of nitrogen in the rings could affect its basicity, and the presence of multiple rings could affect its stability and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
- Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which share structural similarities with the compound , have been synthesized and shown to react with a range of nucleophiles. These compounds have applications in the synthesis of derivatives and fused tricyclic derivatives, demonstrating the versatility of such compounds in chemical synthesis (Goto et al., 1991).
Antifungal Applications
- A study on similar compounds, namely 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, has shown promising results as antifungal agents. These compounds exhibit potent activity against Candida albicans, indicating potential use in antifungal therapies (Sangshetti et al., 2014).
Synthesis and Computational Study
- Research involving pyrrole derivatives, including those similar to the compound , has shown their conversion to N-propargyl pyrroles and their subsequent reaction to form various derivatives. Such studies not only demonstrate the synthetic potential of these compounds but also utilize computational methods to understand their formation mechanisms (Menges et al., 2013).
Electrochemical Properties and Applications
- Star-shaped thiophene and pyrrole functionalized monomers, related to the compound of interest, have been synthesized and their electrochemical copolymerization studied. These studies are important for understanding the optoelectrochemical properties of the resulting copolymers, indicating potential applications in materials science (Ak & Toppare, 2009).
Pharmacokinetic Optimization and Clinical Development
- Novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, structurally related to the compound , have been optimized for pharmacokinetics and shown potential as brain penetrant P2X7 antagonists. Such research is crucial in the development of new pharmaceuticals, leading to the identification of clinical candidates (Letavic et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to target receptor-interacting protein kinase 1 (ripk1), which plays a key role in regulating protein translation processes associated with tumor proliferation .
Mode of Action
Similar compounds have been reported to inhibit ripk1, thereby mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Biochemical Pathways
Similar compounds have been reported to affect the necroptosis pathway, which is involved in cell death and inflammation .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure .
Result of Action
Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays .
Action Environment
Similar compounds have been reported to be effective in various in vitro and in vivo environments .
Future Directions
properties
IUPAC Name |
5-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-12-14-15-13(17(12)5-1)9-16-6-3-11-10(8-16)4-7-18-11/h4,7H,1-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZSWKSMSBSDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2555728.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2555737.png)



![3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2555744.png)


